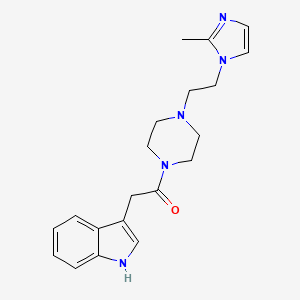

2-(1H-indol-3-yl)-1-(4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[2-(2-methylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-16-21-6-7-24(16)11-8-23-9-12-25(13-10-23)20(26)14-17-15-22-19-5-3-2-4-18(17)19/h2-7,15,22H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVZNGMQROKVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₂₁H₂₃N₅O

- Molecular Weight : 365.44 g/mol

- CAS Number : Not explicitly listed in the references but can be derived from the molecular structure.

Anticancer Activity

Recent studies have indicated that compounds with indole and imidazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, a critical process in cancer cell division. A related study found that indole derivatives could induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells .

- In Vitro Studies : In vitro assays demonstrated that derivatives of indole showed IC50 values ranging from 0.34 μM to 0.86 μM against different cancer cell lines, suggesting potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Tubulin inhibition |

| 7d | MCF-7 | 0.34 | Apoptosis induction |

| 7d | HT-29 | 0.86 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are essential for developing new antibiotics:

- Activity Spectrum : It has shown effectiveness against various bacteria, including Staphylococcus aureus and Enterococcus faecalis. The presence of the piperazine ring enhances its interaction with microbial targets .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties:

- Research Findings : Studies have shown that compounds similar to the target molecule can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions like Alzheimer's disease .

Case Studies

-

Anticancer Evaluation :

- A study synthesized several indole-based compounds, including derivatives of the target molecule, assessing their cytotoxicity against cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

-

Antimicrobial Testing :

- A series of tests conducted on various bacterial strains showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Scientific Research Applications

Medicinal Applications

The primary applications of this compound are in the field of medicinal chemistry, where it has been investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures to 2-(1H-indol-3-yl)-1-(4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit tubulin polymerization, effectively disrupting cancer cell proliferation. A study highlighted that certain indole-based compounds demonstrated potent cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The imidazole component of the compound suggests potential antimicrobial activity. Compounds containing imidazole rings have been documented to exhibit strong antifungal and antibacterial properties. A study on related compounds revealed effective inhibition against bacterial strains, indicating that the subject compound may also possess similar activity .

Neuroprotective Effects

There is emerging evidence that indole derivatives may have neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter levels and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies have explored the synthesis and application of related compounds, providing insights into their efficacy:

Preparation Methods

Synthetic Strategies

Stepwise Assembly via Piperazine Intermediate

The most widely reported approach involves synthesizing the piperazine-ethyl-imidazole fragment first, followed by coupling with the indole-3-yl ethanone moiety.

Synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperazine

Piperazine is alkylated with 1-(2-chloroethyl)-2-methylimidazole in anhydrous acetonitrile under reflux (12–18 h), using potassium carbonate as a base. The reaction typically achieves 65–75% yield after column chromatography (hexane/ethyl acetate, 7:3).

Key data :

- Reagents : Piperazine (1.0 eq), 1-(2-chloroethyl)-2-methylimidazole (1.1 eq), K₂CO₃ (2.0 eq)

- Conditions : 80°C, N₂ atmosphere

- Yield : 68% (purified via silica gel chromatography)

Synthesis of 2-Chloro-1-(1H-indol-3-yl)ethanone

Indole reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C in the presence of pyridine (2.0 eq). The product is isolated in 70–85% yield after recrystallization from ethanol.

Key data :

- Reagents : Indole (1.0 eq), chloroacetyl chloride (1.2 eq), pyridine

- Conditions : 0°C → RT, 4 h

- Yield : 78%

Coupling via Nucleophilic Substitution

The piperazine intermediate (1.0 eq) reacts with 2-chloro-1-(1H-indol-3-yl)ethanone (1.1 eq) in dry THF under reflux (24 h), using triethylamine (2.0 eq) as a base. The final compound is purified via column chromatography (methanol/DCM, 1:15).

Key data :

One-Pot Reductive Amination Approach

An alternative method employs reductive amination to form the ethanone bridge directly.

Reaction Scheme

1-(1H-Indol-3-yl)-2-oxoethyl piperazine-1-carboxylate (1.0 eq) is treated with 2-(2-methylimidazol-1-yl)ethylamine (1.2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at RT (48 h).

Key data :

Optimization Challenges

- Steric hindrance : Bulky 2-methylimidazole substituents reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMF) improves reactivity.

- Purification : Silica gel chromatography with methanol/DCM gradients (1:10 → 1:20) effectively separates byproducts.

- Stability : The ethanone bridge is prone to hydrolysis under acidic conditions; reactions require pH 7–8.

Q & A

Advanced Question

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃/5-HT₄), leveraging the indole-piperazine scaffold’s affinity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers .

- QSAR Models : Train on datasets of piperazine derivatives to correlate logP values with IC₅₀ data .

How can researchers validate the compound’s stability under experimental conditions?

Advanced Question

- Stress Testing : Expose to UV light, heat (40–60°C), and varying pH (2–12) for 48 hours.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/H₂O gradient) to detect degradation products .

- Kinetic Studies : Calculate half-life (t₁/₂) in PBS buffer at 37°C to simulate physiological conditions .

What strategies mitigate impurities from side reactions during synthesis?

Advanced Question

- Byproduct Identification : LC-MS/MS to detect alkylation byproducts (e.g., N-oxide derivatives) .

- Optimized Workup : Quench reactions with ice-cold water to precipitate impurities .

- Taguchi Methods : Statistically optimize reagent stoichiometry (e.g., 1.2 eq. of bromoethyl intermediate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.